molecular formula C19H22ClN5 B2962092 3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 900295-55-8

3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2962092
CAS No.: 900295-55-8
M. Wt: 355.87
InChI Key: HYOFPMIVKHWSSB-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Pyrazolo[1,5-a]pyrimidine scaffolds are recognized in medicinal chemistry as privileged structures for designing potent and selective receptor antagonists. Scientific literature indicates that structurally related 3-pyridylpyrazolo[1,5-a]pyrimidine analogues have been investigated as potent, orally active corticotropin-releasing factor (CRF) receptor antagonists, with proper physicochemical properties and good pharmacokinetic profiles . The specific substitution at the 3-position with a 2-chlorophenyl group and at the 7-position with a 4-methylpiperazinyl group is characteristic of compounds designed for high receptor affinity and optimized metabolic stability. Researchers exploring central nervous system (CNS) targets, endocrine disorders, and stress-related pathways may find this compound of particular interest for in vitro binding assays and functional characterization studies. As with any chemical of this nature, safe handling procedures must be observed. Refer to the associated Safety Data Sheet (SDS) for comprehensive hazard and handling information before use.

Properties

IUPAC Name

3-(2-chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5/c1-13-12-17(24-10-8-23(3)9-11-24)25-19(21-13)18(14(2)22-25)15-6-4-5-7-16(15)20/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOFPMIVKHWSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which has garnered attention for its potential biological activities, particularly in cancer research. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H22ClN5
  • Molecular Weight : 355.87 g/mol
  • IUPAC Name : this compound

The primary biological target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The interaction with CDK2 leads to the inhibition of its activity, which is crucial for cell cycle progression. This inhibition results in significant effects on cell growth and proliferation.

Biochemical Pathways

The inhibition of CDK2 affects several key pathways:

  • Cell Cycle Progression : Disruption in the cell cycle can lead to apoptosis in rapidly dividing cells.
  • Signal Transduction : The compound may interfere with various signaling pathways that are essential for cancer cell survival.

Biological Activity and Research Findings

Research studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. Notably:

  • Cytotoxicity : The compound exhibits superior cytotoxic activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. In vitro studies indicate an IC50 value that suggests effective inhibition of these cancer cells.
Cell LineIC50 (µM)Activity Level
MCF-70.09High
HCT-1160.23Moderate to High

Case Studies

  • Dual Inhibition Study : A study focused on pyrazolo[1,5-a]pyrimidine derivatives reported that compounds similar to the target compound demonstrated potent dual inhibition against CDK2 and TRKA kinases. These compounds showed IC50 values comparable to established inhibitors like ribociclib and larotrectinib .
  • Antiproliferative Effects : In a broader screening involving 60 different cancer cell lines, derivatives of pyrazolo[1,5-a]pyrimidine showed a mean growth inhibition of approximately 43.9%, indicating significant potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Table 1: Structural and Molecular Comparisons
Compound Name Position 3 Substituent Position 7 Substituent Molecular Formula Molecular Weight Key Differences vs. Target Compound
Target Compound: 3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)... 2-Chlorophenyl 4-Methylpiperazinyl Not explicitly given ~340 (estimated) Reference compound
3-(4-Chlorophenyl)-5-methyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine 4-Chlorophenyl Piperidinyl C₁₈H₁₉ClN₄ 326.83 - 4-Cl vs. 2-Cl phenyl
- Piperidine (no methyl group) vs. methylpiperazine
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]... 3,4-Dimethoxyphenyl 4-(2-Pyridinyl)piperazinyl C₂₄H₂₈N₆O₂ 456.53 - Bulky dimethoxy group at position 3
- Pyridine-modified piperazine
7-[(2-Chlorobenzyl)sulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine Phenyl (2-Chlorobenzyl)sulfanyl C₂₀H₁₆ClN₃S 365.88 - No methylpiperazine
- Sulfur-containing substituent
6-ethyl-2,5-dimethyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine Phenyl Piperidinyl C₂₁H₂₅N₅ 371.46 - Ethyl group at position 6
- Piperidine vs. methylpiperazine
Key Observations:

Position 3 Substituents :

  • The 2-chlorophenyl group in the target compound may confer distinct steric and electronic effects compared to 4-chlorophenyl () or phenyl (). The chlorine's ortho position could hinder rotational freedom and alter binding interactions .
  • Bulky groups like 3,4-dimethoxyphenyl () enhance electron density but reduce solubility .

Position 7 Substituents: The 4-methylpiperazinyl group in the target compound offers enhanced solubility and basicity compared to piperidinyl () or sulfanyl () groups. Piperazine derivatives are common in drug design for their ability to improve pharmacokinetics .

Molecular Weight :

  • The target compound’s estimated molecular weight (~340) is lower than analogues with extended substituents (e.g., : 456.53), which may influence bioavailability and blood-brain barrier penetration .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted pyrazole amines with β-diketones or enaminones under reflux conditions. For example:

  • Route 1 : Reacting 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine with a trifluoromethyl-substituted diketone in pyridine at 433–438 K for 2.5 hours (yield: ~67%) .
  • Route 2 : Using glacial acetic acid as a solvent at room temperature for 12 hours, followed by recrystallization (yield: 77%) .
    Key Factors :
  • Temperature : Higher temperatures (e.g., 433 K) accelerate cyclization but may degrade heat-sensitive substituents.
  • Solvent : Polar aprotic solvents (e.g., pyridine) favor imine formation, while acetic acid enhances electrophilicity of intermediates.

Q. How do researchers confirm structural identity using spectroscopic methods?

Methodological Answer: A multi-technique approach is critical:

  • 1H/13C NMR : Assign peaks based on substituent electronic environments. For example, the methylpiperazinyl group shows singlets at δ ~2.4 ppm (N–CH3) and δ ~3.5 ppm (piperazine protons) .
  • IR Spectroscopy : Confirm NH/amine stretches (~3350 cm⁻¹) and C=O/C=N vibrations (~1650 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 402 for C21H16ClN7) validate the empirical formula .
  • Elemental Analysis : Compare calculated vs. observed C/H/N percentages (e.g., C: 62.77% calc. vs. 62.8% obs.) .

Advanced Research Questions

Q. How to resolve discrepancies between calculated and observed spectroscopic data during structural elucidation?

Methodological Answer: Discrepancies often arise from tautomerism, crystallographic packing, or solvent effects. Strategies include:

  • Dynamic NMR : Detect tautomeric equilibria (e.g., pyrazole vs. pyrimidine ring proton exchange) at variable temperatures .
  • X-ray Crystallography : Resolve ambiguities in substituent positioning. For example, single-crystal studies revealed a dihedral angle of 54.9° between pyrazolopyrimidine and aryl rings, affecting NMR coupling constants .
  • DFT Calculations : Simulate NMR shifts using software (e.g., Gaussian) to compare with experimental data .

Q. How can single-crystal X-ray diffraction data analyze molecular conformation and intermolecular interactions?

Methodological Answer: X-ray data provide atomic-level insights:

  • Bond Geometry : Verify bond lengths (e.g., C–N: 1.33–1.37 Å, typical for aromatic heterocycles) and angles (e.g., 117–123° for pyrimidine rings) .
  • Intermolecular Interactions :
    • Hydrogen Bonds : C–H⋯N interactions (e.g., 3.196 Å between Cl and N atoms) stabilize crystal packing .
    • π-π Stacking : Centroid separations of 3.55 Å between aryl rings enhance thermal stability .
  • Torsional Angles : Antiperiplanar conformations (e.g., C11–C12–S1–C13: -176.7°) minimize steric strain .

Q. What strategies optimize reaction pathways for low yields or byproduct formation?

Methodological Answer:

  • Byproduct Mitigation :
    • Use scavengers (e.g., molecular sieves) to remove water during cyclization, preventing retro-aldol reactions .
    • Employ microwave-assisted synthesis to reduce reaction time and side products .
  • Yield Improvement :
    • Catalysis : Pd(OAc)₂ or CuI accelerates coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
    • Solvent Optimization : Switch from pyridine to DMF for better solubility of polar intermediates .

Q. How to design experiments for assessing biological activity?

Methodological Answer:

  • Target Selection : Prioritize kinases (e.g., KDR) or receptors (e.g., benzodiazepine receptors) based on structural analogs .
  • Assay Design :
    • In Vitro : Use fluorescence polarization assays to measure binding affinity (IC50) .
    • In Vivo : Evaluate antitrypanosomal activity in murine models with dose-response curves (e.g., 10–100 mg/kg) .
  • SAR Studies : Modify the 4-methylpiperazinyl group to assess its role in membrane permeability vs. the 2-chlorophenyl group’s impact on target selectivity .

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